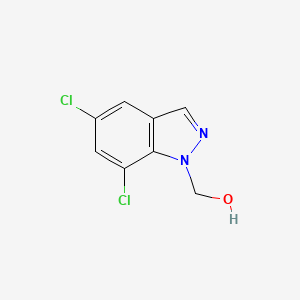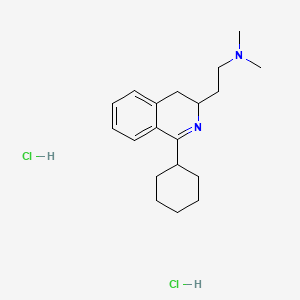
2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its cyclohexyl group attached to a dihydroisoquinoline moiety, which is further linked to a dimethylethanamine chain. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Dimethylethanamine Chain Addition: The final step involves the alkylation of the isoquinoline derivative with N,N-dimethylethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or isoquinoline nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines or isoquinoline derivatives.
科学研究应用
2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;monohydrochloride
- 2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;hydrobromide
Uniqueness
2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;dihydrochloride is unique due to its specific dihydrochloride form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
83658-50-8 |
|---|---|
分子式 |
C19H30Cl2N2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-(1-cyclohexyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-21(2)13-12-17-14-16-10-6-7-11-18(16)19(20-17)15-8-4-3-5-9-15;;/h6-7,10-11,15,17H,3-5,8-9,12-14H2,1-2H3;2*1H |
InChI 键 |
FIMJKCDOCONPLM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3CCCCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


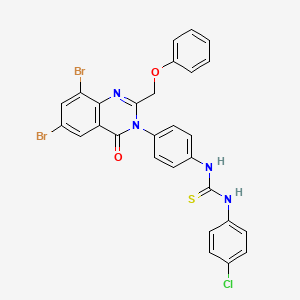
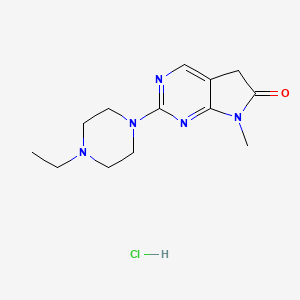

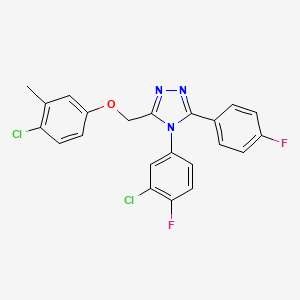
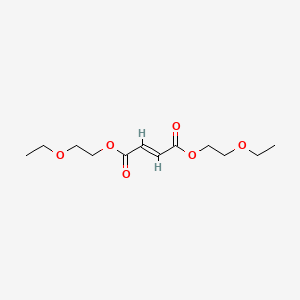

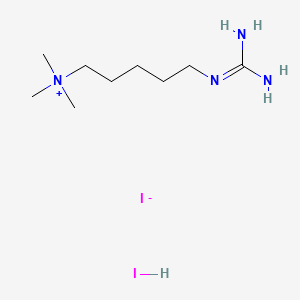
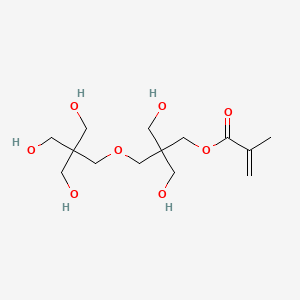

![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)

